molecular formula C15H17ClF2N4O4S2 B10959926 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10959926
M. Wt: 454.9 g/mol
InChI Key: YEGUITSNHHJHNW-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with sulfonyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17ClF2N4O4S2

Molecular Weight

454.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C15H17ClF2N4O4S2/c1-11-14(10-22(19-11)15(17)18)28(25,26)21-8-6-20(7-9-21)27(23,24)13-4-2-12(16)3-5-13/h2-5,10,15H,6-9H2,1H3

InChI Key

YEGUITSNHHJHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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